1,2,3,4,6,7,8,9-octabromo-dibenzofuran

Description

Contextualizing Polybrominated Dibenzofurans in Environmental Chemistry

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are recognized as emerging persistent organic pollutants (POPs) due to their presence and persistence in the environment. nih.govresearchgate.net These compounds are structurally similar to their chlorinated analogs, the well-known polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). researchgate.netnih.gov PBDFs are not produced intentionally but are formed as unintentional byproducts during thermal processes involving materials treated with brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.govacs.org

The use of PBDEs in a wide array of consumer products, including electronics, plastics, and textiles, has led to the release of PBDFs into various environmental compartments. acs.orgwikipedia.org Consequently, PBDFs have been detected in the atmosphere, house dust, sewage sludge, and industrial effluents. nih.govacs.orgnih.gov Their environmental behavior is a subject of concern because, like PCDD/Fs, they are resistant to degradation and can bioaccumulate. nih.gov The presence of PBDFs in the environment often shows different congener profiles compared to their chlorinated counterparts, suggesting distinct sources and formation mechanisms. nih.gov

Structural Characteristics of 1,2,3,4,6,7,8,9-Octabromo-dibenzofuran within the PBDF Congener Family

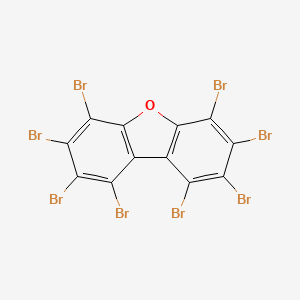

The PBDF congener family consists of 135 different compounds, distinguished by the number and position of bromine atoms on the dibenzofuran (B1670420) core structure. nih.gov The parent structure, dibenzofuran, is a tricyclic aromatic ether with two benzene (B151609) rings fused to a central furan (B31954) ring.

This compound (OBDF) is a highly brominated congener, with eight bromine atoms attached to all available carbon positions except for those involved in the ring fusions. Its chemical structure is characterized by this extensive bromination, which significantly influences its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂Br₈O |

| Average Mass | 799.363 Da |

| CAS Number | 103582-29-2 |

This interactive data table is based on available chemical information. chemspider.com

The high degree of bromination in OBDF results in a large molecular weight and is expected to confer very low water solubility and high lipophilicity, properties that are characteristic of persistent organic pollutants.

Historical Perspectives on PBDF Research and Emerging Interests in Highly Brominated Congeners

Research into PBDFs has historically followed the scientific and regulatory focus on halogenated environmental contaminants. Much of the initial concern was directed towards their chlorinated analogs (PCDFs) due to events like the Yusho and Yu-cheng incidents. However, with the widespread and increasing use of brominated flame retardants globally, scientific interest in PBDDs and PBDFs grew. nih.gov These compounds were identified as contaminants in commercial BFR mixtures and as byproducts of combustion. nih.gov

Initially, research often focused on the lower-brominated congeners, which were considered more likely to bioaccumulate. wikipedia.org However, there is an emerging interest in highly brominated congeners like this compound for several reasons. Advanced analytical techniques have made the detection and quantification of these higher brominated compounds more feasible, revealing their presence in various environmental samples. nih.govresearchgate.net Furthermore, there is evidence that higher-brominated compounds can undergo biotic or photochemical debromination in the environment, transforming into lower-brominated, and potentially more toxic, congeners. wikipedia.org The toxicological profiles of many highly brominated congeners are not as well-characterized as their chlorinated counterparts, representing a significant knowledge gap in environmental risk assessment. nih.govresearchgate.netnih.gov In 2011, a joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) consultation recommended using similar interim toxic equivalency factor (TEF) values for brominated congeners as for their chlorinated analogues for human risk assessment, pending more detailed future information. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDWDRVPBYIYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145919 | |

| Record name | 1,2,3,4,6,7,8,9-octabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103582-29-2 | |

| Record name | Dibenzofuran, 1,2,3,4,6,7,8,9-octabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103582292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8,9-octabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Transport and Distribution of 1,2,3,4,6,7,8,9 Octabromo Dibenzofuran

Atmospheric Transport and Dispersal Mechanisms

The atmosphere serves as a primary pathway for the dispersal of 1,2,3,4,6,7,8,9-octabromo-dibenzofuran from its sources. Its transport and fate within this medium are complex, involving both gas-phase and particle-bound states that influence its potential for long-range travel.

Due to its physicochemical properties, this compound is expected to exist predominantly in a particle-bound state in the atmosphere. iaeg.com Generally, lower molecular weight congeners of halogenated dibenzofurans are more likely to be found in the gas phase, while higher molecular weight compounds, such as OBDF, are primarily associated with particulate matter. aaqr.org This partitioning behavior is a critical factor in determining the compound's atmospheric residence time and mode of deposition. The distribution between the vapor and particle phases is influenced by environmental conditions such as temperature, with lower temperatures favoring sorption to particles.

Studies on similar highly halogenated compounds have shown that a significant fraction is bound to atmospheric aerosols. researchgate.net This association with particles means that their removal from the atmosphere is largely governed by particle deposition processes, including both wet and dry deposition. The elimination of particle-phase persistent organic pollutants (POPs) primarily occurs through sedimentation, which transfers them to soil and aquatic environments. aaqr.org

The association of this compound with atmospheric particles facilitates its potential for long-range environmental transport. researchgate.net Air is a key medium for the long-distance travel of chemicals, capable of carrying pollutants across national and continental borders. eurochlor.org While in the atmosphere, these particle-bound contaminants can be transported over vast distances by prevailing winds. envirocomp.com

The extent of long-range transport is influenced by the atmospheric residence time of the particles to which OBDF is adsorbed. envirocomp.com Factors such as particle size, meteorological conditions, and atmospheric chemistry play a role. Intercontinental atmospheric transport of pollutants can occur over timescales of three to thirty days. eurochlor.org The presence of similar persistent organic pollutants in remote regions, far from their original sources, provides strong evidence for the efficacy of long-range atmospheric transport as a global distribution mechanism. envirocomp.comnih.gov

Distribution and Partitioning in Environmental Media

Once released into the environment, this compound partitions into various environmental compartments, including air, water, sediment, soil, and biota. Its high hydrophobicity and lipophilicity are key drivers of its distribution patterns.

This compound has been detected in the atmosphere in various environments, including rural, urban, and industrial areas. nih.gov Atmospheric deposition, which includes both dry and wet processes, is a significant mechanism for transferring particle-bound OBDF from the atmosphere to terrestrial and aquatic surfaces. aaqr.org

Dry deposition involves the gravitational settling of particles, while wet deposition occurs through precipitation (rain, snow, etc.). aaqr.org Studies on other highly chlorinated and brominated dibenzofurans have shown that higher chlorinated congeners dominate the mass fractions of total deposition fluxes. aaqr.org For particle-bound chemicals, dry deposition through gravitational settling is often a primary removal pathway. aaqr.org

| Environment Category | Mean PBDD/F Concentration (fg/Nm³) | Mean TEQ Concentration (fg TEQ/Nm³) |

|---|---|---|

| Rural | 11 | 2.7 |

| Urban | 24 | 6.4 |

| Industrial | 46 | 12 |

| Science Park | 95 | 31 |

Data adapted from a study on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in various atmospheric environments. nih.gov

Due to its low water solubility, this compound is not expected to be found in high concentrations in the dissolved phase in water. who.int Instead, it will readily adsorb to suspended particulate matter and ultimately partition to sediments. Sediments act as a major sink and long-term reservoir for hydrophobic organic compounds like OBDF. who.int

Once in the sediment, these compounds can persist for long periods, potentially re-entering the water column through resuspension or being ingested by benthic organisms, leading to bioaccumulation in aquatic food webs.

The application of sewage sludge to agricultural land can be a source of polychlorinated and polybrominated dibenzofurans to the soil environment. sludgefacts.orgnih.gov These compounds have been identified as contaminants in sewage sludge. sludgefacts.org Due to its strong sorption to organic matter, this compound is expected to be immobile in soil and persist over long periods. This persistence can lead to accumulation in agricultural soils with repeated sludge application. The presence of various dioxins and furans in soil is a recognized environmental issue. researchgate.net

Modeling Environmental Fate and Transport of Dioxin-like Compounds

The environmental fate and transport of persistent, bioaccumulative, and toxic (PBT) substances like this compound (OBDF) are complex processes governed by the compound's physicochemical properties and the characteristics of the surrounding environment. To understand and predict the distribution of such dioxin-like compounds, scientists employ a variety of mathematical models. These models are essential tools for assessing exposure and potential risks to ecosystems and human health.

Modeling the environmental journey of a compound like OBDF, which belongs to the class of polybrominated dibenzofurans (PBDFs), involves simulating its movement and transformation within and between different environmental compartments: air, water, soil, and sediment. Due to its structural similarity to other well-studied halogenated dioxins and furans, the modeling approaches used for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are often adapted for PBDFs.

Multimedia Environmental Fate Models

A primary tool for this purpose is the multimedia environmental fate model. henrys-law.orgnih.gov These models are based on the principle of mass balance, tracking the input, output, and degradation of a chemical in a defined environment. nih.gov They can range in complexity from simple, steady-state models (Level I and II) to more complex, non-steady-state models (Level III and IV) that account for advective transport and intermedia transfer rates. nih.gov

For a substance like OBDF, which is expected to be highly persistent and lipophilic, these models predict its partitioning behavior. Due to its likely low water solubility and high octanol-water partition coefficient (Kow), it is anticipated that the vast majority of OBDF released into the environment will eventually reside in soil and sediment. nih.gov Multimedia models help quantify the distribution, for instance, calculating the percentage of the chemical that will be found in each environmental compartment at equilibrium.

Key Input Parameters for Modeling

The accuracy of these models is heavily dependent on the quality of the input data, which includes both the chemical's properties and the environmental characteristics. chemspider.com For OBDF, obtaining precise experimental data can be challenging due to its limited commercial availability and the complexities of analysis. Therefore, Quantitative Structure-Property Relationship (QSPR) models are often used to estimate these crucial parameters based on the molecule's structure.

The following table outlines the key physicochemical properties required for modeling the environmental fate of OBDF and their significance:

| Property | Symbol | Significance in Environmental Fate Modeling |

| Molecular Weight | MW | Influences diffusion rates and gravitational settling. |

| Vapor Pressure | VP | Determines the tendency of the compound to volatilize from soil and water surfaces into the atmosphere. Lower vapor pressure suggests a greater association with particulate matter. |

| Water Solubility | S | Affects the compound's concentration in the aqueous phase and its transport in surface and groundwater. Low solubility limits its mobility in water. |

| Octanol-Water Partition Coefficient | Log Kow | Indicates the compound's lipophilicity and potential for bioaccumulation in organisms. A high log Kow suggests a strong tendency to partition into organic matter in soil, sediment, and biota. |

| Henry's Law Constant | H | Describes the partitioning between air and water, which is crucial for modeling air-water exchange and long-range atmospheric transport. |

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Measures the tendency of the compound to adsorb to organic carbon in soil and sediment, affecting its mobility and bioavailability in these compartments. |

| Degradation Half-life | t1/2 | Represents the persistence of the compound in various media (air, water, soil, sediment) due to processes like photolysis, hydrolysis, and microbial degradation. Longer half-lives indicate greater persistence. |

Long-Range Environmental Transport

Modeling studies for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) suggest that these compounds have the potential for long-range environmental transport. epa.gov Although higher brominated congeners like OBDF are less volatile, they can adsorb to airborne particulate matter and be transported over vast distances. epa.gov Lagrangian models, which track the movement of air parcels, are often used to simulate this atmospheric transport and deposition in remote regions like the Arctic. epa.gov The detection of PBDD/Fs in such remote areas provides real-world evidence supporting these modeling predictions. epa.gov

Research Findings and Data Gaps

While general models for dioxin-like compounds are well-established, specific peer-reviewed modeling studies focusing solely on this compound are not widely available in published literature. Much of the understanding of its environmental fate is inferred from studies on the broader PBDD/F class or through analogy with its chlorinated counterpart, octachlorodibenzofuran (OCDF).

Research on PBDD/Fs has shown that highly brominated congeners, including octabrominated forms, are frequently detected in soil and sediment near emission sources such as municipal solid waste incinerators. ca.govchemeo.com Modeling efforts for PCDD/Fs have demonstrated that the primary pathway for these compounds to enter soil and water is through atmospheric deposition (both wet and dry). henrys-law.org Once in soil and sediment, they are expected to be strongly sorbed and undergo very slow degradation. henrys-law.org

A significant challenge in accurately modeling the environmental fate of OBDF is the scarcity of experimentally determined physicochemical data. The values for properties such as water solubility, vapor pressure, and Henry's Law constant are often estimated, which introduces uncertainty into the model outputs. Further research to determine these fundamental properties for OBDF would greatly enhance the accuracy of environmental fate and transport models.

Environmental Transformation and Degradation Mechanisms of 1,2,3,4,6,7,8,9 Octabromo Dibenzofuran

Photochemical Degradation of Polybrominated Dibenzofurans

Photochemical degradation, or photolysis, is a primary abiotic pathway for the transformation of polybrominated dibenzofurans (PBDFs) in the environment. This process involves the absorption of light energy, leading to the cleavage of chemical bonds.

Exposure to ultraviolet (UV) radiation, particularly from sunlight, is a critical factor in the degradation of halogenated aromatic compounds. nih.govnih.gov The energy from UV light can induce the breakdown of persistent molecules like PBDFs. mdpi.cominchem.org Studies on the closely related polychlorinated dibenzofurans (PCDFs) have shown that photolysis in solutions and on thin films results in rapid dehalogenation. nih.govnih.gov For instance, octachlorodibenzofuran, when exposed to UV light (310 nm) or sunlight, undergoes dechlorination to form less chlorinated congeners. nih.gov Similarly, polybrominated diphenyl ethers (PBDEs), which are structural precursors to PBDFs, are known to degrade under UV irradiation, a process that can lead to the formation of PBDFs and subsequently their degradation. acs.orgresearchgate.net The rate of photodegradation is influenced by the intensity of the light source and the medium in which the compound is present. researchgate.net For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) was found to be 240 times faster in natural lake water compared to distilled water-acetonitrile solutions, suggesting that substances in natural waters can act as sensitizers, accelerating the reaction. ias.ac.in

The principal reaction pathway in the photolysis of polyhalogenated dibenzofurans is reductive dehalogenation. nih.govcsbsju.edu This process involves the cleavage of a carbon-halogen bond and its replacement with a hydrogen atom, leading to the stepwise removal of halogen atoms. In the case of OBDF, this would result in the formation of hepta-, hexa-, and lower-brominated dibenzofurans. Research on octachlorodibenzofuran demonstrated that photolysis leads to a mixture of hepta-, hexa-, penta-, and tetrachlorodibenzofurans. nih.gov Prolonged irradiation can lead to the formation of polymeric products. nih.gov

Besides reductive dehalogenation, other photolytic pathways have been observed for the dibenzofuran (B1670420) structure. Studies on non-chlorinated dibenzofuran in lake water have shown that photolysis can lead to the cleavage of the ether bond (C-O cleavage), resulting in the formation of 2,2′-dihydroxybiphenyl. csbsju.edu This product can be further transformed into 2,2′,3-trihydroxybiphenyl. csbsju.edu This indicates that in addition to debromination, the fundamental dibenzofuran ring structure itself is susceptible to photolytic transformation. csbsju.edu

| Parameter | Description | Key Findings | Reference(s) |

| Primary Mechanism | Reductive Dehalogenation | Stepwise removal of bromine atoms from the aromatic rings. | nih.gov |

| Initiating Factor | UV Radiation / Sunlight | Provides the energy required to break the carbon-bromine bonds. | nih.govnih.gov |

| Products | Lower-brominated congeners | Formation of hepta-, hexa-, and other less brominated dibenzofurans. | nih.gov |

| Secondary Pathways | C-O Bond Cleavage | Cleavage of the ether linkage in the dibenzofuran core structure, leading to hydroxylated biphenyls. | csbsju.edu |

| Influencing Factors | Environmental Matrix | Presence of natural sensitizers in water can significantly accelerate degradation rates. | ias.ac.in |

Microbial and Biotic Degradation Pathways of Dibenzofurans

Microbial degradation is a key process in the environmental breakdown of many organic pollutants. While highly halogenated compounds like OBDF are generally recalcitrant, microorganisms have evolved diverse enzymatic systems capable of transforming the core dibenzofuran structure and, in some cases, initiating dehalogenation.

Microbial degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, proceeding through different metabolic pathways.

Aerobic Degradation: Under aerobic conditions, the primary mechanism for dibenzofuran breakdown is initiated by dioxygenase enzymes. researchgate.net Bacteria utilize these enzymes to incorporate molecular oxygen into the aromatic rings, leading to ring cleavage and subsequent mineralization. researchgate.netethz.ch Numerous bacterial strains, isolated from contaminated soils, have demonstrated the ability to degrade dibenzofuran and its lightly chlorinated derivatives aerobically. oup.comnih.gov For example, Bacillus sp. SS2 and Serratia sp. SSA1 have been shown to effectively remove dibenzofuran and dichlorodibenzofuran. nih.gov The degradation often proceeds through either lateral or angular dioxygenation pathways. researchgate.net

Anaerobic Degradation: Anaerobic conditions are often required for the initial breakdown of highly halogenated compounds through a process called reductive dehalogenation or "dehalorespiration". While specific studies on OBDF are limited, research on related compounds like polybrominated diphenyl ethers (PBDEs) shows that anaerobic microorganisms can remove bromine atoms. frontiersin.orgucanr.edu This process is critical because the resulting lower-brominated congeners are often more susceptible to subsequent aerobic degradation. frontiersin.orgucanr.edu The removal of halogens makes the aromatic rings more accessible to the oxygenase enzymes used in aerobic pathways.

A variety of microorganisms, including bacteria and fungi, are capable of transforming dibenzofuran and its derivatives through specific enzymatic actions.

The key enzymes in the aerobic degradation of dibenzofuran are angular dioxygenases. ethz.chnih.gov The degradation is typically initiated by a dibenzofuran 4,4a-dioxygenase, which attacks the carbon atoms adjacent to the ether bridge. ethz.ch This leads to the formation of unstable dihydroxy-dihydro-dibenzofuran intermediates, which spontaneously re-aromatize to form 2,2',3-trihydroxybiphenyl. nih.gov This intermediate is then subject to ring cleavage by an extradiol dioxygenase, followed by hydrolysis to yield salicylic (B10762653) acid, which can enter central metabolic pathways. nih.govasm.org

Several bacterial genera are known to possess these enzymatic capabilities for dibenzofuran degradation.

| Microorganism Genus | Key Enzyme System | Degradation Pathway | Reference(s) |

| Sphingomonas | Angular Dioxygenase | Utilizes dibenzofuran as a sole carbon source, initiating degradation via 4,4a-dioxygenation. | oup.comnih.gov |

| Terrabacter | Dibenzofuran 4,4a-dioxygenase (DFDO) | Degrades dibenzofuran and can co-oxidize some chlorinated congeners. | nih.gov |

| Pseudomonas | Angular Dioxygenase | Capable of degrading dibenzofuran and co-oxidizing some chlorinated dioxins and dibenzofurans. | nih.gov |

| Staphylococcus | Dioxygenase | Can utilize dibenzofuran as a sole source of carbon and energy, producing salicylic acid and gentisic acid. | asm.org |

| Ralstonia | Dioxygenase | Co-oxidizes dibenzofuran via lateral 1,2-dioxygenation, leading to ring cleavage. | nih.gov |

| Klebsiella | Not specified | Degrades non- and monochlorinated dibenzofurans. | oup.com |

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to degrade some highly chlorinated dibenzofurans. oup.com The yeast Trichosporon mucoides has been identified as capable of cleaving the aromatic structure of dibenzofuran, forming various monohydroxylated intermediates. asm.org

Cometabolism is a process where microorganisms degrade a compound (like OBDF) from which they derive no energy, while simultaneously growing on a different primary substrate. This is a particularly important mechanism for the breakdown of recalcitrant pollutants.

Bacteria grown on substrates structurally similar to dibenzofuran, such as biphenyl (B1667301) or carbazole (B46965), often express enzymes that can fortuitously transform dibenzofurans. nih.govnih.gov For instance, the biphenyl-utilizing bacterium Ralstonia sp. strain SBUG 290 can co-oxidize dibenzofuran through lateral dioxygenation, leading to complete degradation via salicylic acid. nih.gov Similarly, Sphingomonas sp. strain XLDN2-5, which grows on carbazole, can cometabolically degrade dibenzofuran through an angular dioxygenation pathway. nih.govresearchgate.net This strain was shown to completely remove dibenzofuran from a culture medium when carbazole was provided as the primary growth substrate. nih.gov Cometabolism is significant because it allows for the degradation of pollutants at low concentrations that would be insufficient to support microbial growth on their own.

Thermolytic Degradation of Polybrominated Dibenzofurans

The thermolytic degradation of polybrominated dibenzofurans, including OBDF, is of particular relevance to high-temperature industrial processes and waste incineration. Under such conditions, these compounds can be both formed and destroyed. The thermal decomposition of brominated flame retardants (BFRs), which are structurally related to PBDFs, can lead to the formation of various polybrominated compounds. For instance, the pyrolysis of decabromodiphenyl ether (BDE-209) has been shown to produce a range of polybrominated diphenyl ethers and dibenzofurans through debromination and cyclization reactions.

The degradation process is expected to proceed through a series of debromination steps, leading to the formation of lower-brominated dibenzofurans. The presence of a hydrogen source in the reaction environment can facilitate this process. For example, in the pyrolysis of BDE-209 in the presence of a polymer matrix that can act as a hydrogen donor, debromination is observed at lower temperatures than in the absence of such a source. researchgate.net The initial decomposition temperature of decabromodiphenyl ether can be reduced by the presence of a polymer, which acts as a hydrogen donor for the debromination reaction. researchgate.net The main decomposition products of BDE-209 at around 300°C in a high-impact polystyrene resin are various polybrominated diphenyl ethers with five or more bromine atoms. researchgate.net

Table 1: Postulated Thermolytic Degradation Products of 1,2,3,4,6,7,8,9-Octabromo-dibenzofuran

| Product Class | Potential Specific Compounds | Formation Pathway |

| Lower-brominated Dibenzofurans | Heptabromodibenzofurans, Hexabromodibenzofurans | Stepwise reductive debromination |

| Brominated Benzenes | Hexabromobenzene | Cleavage of the ether linkage |

| Brominated Phenols | Polybrominated phenols | Cleavage of the ether linkage and subsequent reaction |

| Hydrogen Bromide | HBr | Elimination reaction from the aromatic ring |

This table is based on analogous reactions of other highly brominated aromatic compounds, as direct experimental data for this compound is not available.

Chemical Degradation Mechanisms in Environmental Matrices

The chemical degradation of this compound in environmental matrices such as soil, water, and air is expected to be a slow process due to the compound's high chemical stability. The primary mechanisms for abiotic degradation in the environment are photolysis and, to a lesser extent, hydrolysis. Biotic degradation through microbial action is also a potential, albeit likely slow, pathway.

Photodegradation: Photolytic degradation involves the breakdown of a chemical by light energy. For polyhalogenated aromatic compounds, this process typically proceeds via reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. The photolytic degradation of decabromodiphenyl ethane (B1197151) (DBDPE), another brominated flame retardant, has been shown to occur in various matrices, including n-hexane, tetrahydrofuran, and on silica (B1680970) gel, under UV and natural light. epa.gov The degradation involves the stepwise formation of nona-, octa-, and hepta-brominated intermediates. epa.gov It is plausible that OBDF undergoes a similar photolytic debromination in the presence of a suitable hydrogen-donating solvent or matrix. The rate of degradation would be influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the environmental medium.

Reductive Debromination: In anaerobic environments, such as sediments and some soils, microbial reductive debromination can be a significant degradation pathway for halogenated organic compounds. Studies on polybrominated diphenyl ethers (PBDEs) have shown that higher brominated congeners, like deca- and octa-BDE, are debrominated more slowly than less substituted ones. frontiersin.orgnih.gov This is attributed to the increased hydrophobicity and reduced reactivity of the more highly substituted aromatic rings. frontiersin.orgnih.gov While specific microorganisms capable of debrominating OBDF have not been identified, it is hypothesized that anaerobic microbial communities could mediate the stepwise removal of bromine atoms, leading to the formation of less brominated and potentially more biodegradable dibenzofurans.

Hydrolysis and Other Abiotic Processes: Due to the strength and stability of the C-Br and ether bonds in the OBDF molecule, hydrolysis is generally not considered a significant degradation pathway under typical environmental pH and temperature conditions. Other abiotic degradation processes in soil, such as reactions with reactive minerals, are also likely to be very slow for such a persistent and highly halogenated compound.

Table 2: Summary of Potential Chemical Degradation Mechanisms for this compound in the Environment

| Degradation Mechanism | Environmental Matrix | Key Factors | Potential Products | Expected Rate |

| Photodegradation | Surface Water, Soil Surface, Air (aerosol-bound) | Light intensity and wavelength, presence of hydrogen donors | Lower-brominated dibenzofurans | Slow to moderate, depending on conditions |

| Microbial Reductive Debromination | Anaerobic Sediments, Anoxic Soils | Presence of dehalogenating microbial communities, electron donors | Lower-brominated dibenzofurans | Very slow |

| Hydrolysis | Water, Soil | pH, Temperature | Not significant | Extremely slow |

This table presents potential degradation pathways based on the behavior of analogous highly brominated compounds. Specific rates and products for this compound require further experimental investigation.

Bioaccumulation and Trophic Transfer of Polybrominated Dibenzofurans, with Emphasis on Highly Brominated Congeners

Uptake and Accumulation in Biota

The uptake and accumulation of PBDFs in organisms are complex processes governed by the chemical's properties and the organism's physiology and ecology. These compounds can enter organisms through various routes, including dietary intake, respiration (e.g., across gills in fish), and dermal contact. Once absorbed, their lipophilic nature causes them to partition into lipid-rich tissues like adipose tissue and the liver, where they can be stored for long periods. nih.govnih.gov

Studies on related compounds show that accumulation is congener-specific. For instance, research on polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs) indicates that benthic invertebrates and aquatic plants can accumulate these substances from contaminated sediment and water. nih.gov Fish, however, tend to selectively accumulate congeners with a specific chlorine substitution pattern (2,3,7,8-substituted isomers). nih.gov

Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs) are metrics used to quantify the potential of a chemical to accumulate in an organism relative to its concentration in the surrounding environment (water for BAF) or sediment (for BSAF). researchgate.net These values are crucial for assessing the environmental risk of persistent organic pollutants.

Data for highly halogenated dibenzofurans often show low BSAF values, suggesting limited bioavailability or efficient elimination. For example, a study on the polychaete Hediste diversicolor in the Venice Lagoon reported very low BSAF values for the chlorinated analogue 1,2,3,4,6,7,8,9-OCDF, particularly in highly contaminated sites. frontiersin.org This trend of decreasing BSAF with an increasing degree of halogenation is common for dioxins and furans, as highly lipophilic compounds tend to bind strongly to sediment organic matter, reducing their availability for uptake by organisms. frontiersin.org The low BSAF for OCDF is consistent with findings that highly chlorinated or brominated congeners are often characterized by low bioaccumulation. frontiersin.org

Below is a table of BSAF values for 1,2,3,4,6,7,8,9-OCDF in the polychaete Hediste diversicolor from various sites in the Venice Lagoon, Italy.

| Sampling Site | Sediment Concentration (pg g-1 dw) | Tissue Concentration (pg g-1 dw) | BSAF Value |

|---|---|---|---|

| SA (Industrial Canal) | 4047 | 13 | 0.003 |

| OS (Industrial Canal) | 152 | 11 | 0.072 |

| BR (Industrial Canal) | 101 | 12 | 0.119 |

| DE (Inner Lagoon) | 32 | <dl | - |

| CE (Reference Site) | 33 | <dl | - |

Data derived from a study on PCDD/F bioaccumulation. frontiersin.org "<dl" indicates below detection limit.

The bioaccumulation of lipophilic compounds like PBDFs is strongly correlated with the lipid content of an organism. epa.gov Because these chemicals are not readily soluble in water, they preferentially partition into fats and oils. epa.gov As a result, organisms with higher percentages of body fat tend to accumulate higher concentrations of these contaminants.

To account for this variability, contaminant concentrations in tissues are often normalized to the lipid content, expressed as nanograms of contaminant per gram of lipid weight (ng/g lw). researchgate.net This allows for more accurate comparisons of contamination levels between different individuals, species, and tissues. The strong lipophilic nature of these compounds means that adipose tissue and the liver are primary storage sites. nih.govnih.gov This relationship is a fundamental principle in ecotoxicology for predicting how persistent, bioaccumulative, and toxic (PBT) substances are distributed within an organism and across a food web. epa.gov

The degree of bioaccumulation varies significantly among different PBDF congeners. This variation is largely determined by the number and position of the bromine atoms on the dibenzofuran (B1670420) structure. Congeners with bromine atoms at the 2, 3, 7, and 8 positions are generally more resistant to metabolic breakdown and are therefore more persistent and bioaccumulative than non-2,3,7,8-substituted congeners. nih.govnih.gov Studies in fish have shown a selective accumulation of these 2,3,7,8-substituted isomers. nih.gov

Conversely, the bioaccumulation potential does not always increase with the degree of halogenation. Highly brominated congeners, such as OBDF, and their chlorinated analogues may exhibit lower bioaccumulation than tetra- or penta-brominated congeners. nih.govfrontiersin.org Several factors may contribute to this phenomenon:

Reduced Membrane Permeation: The large molecular size of highly halogenated compounds may hinder their ability to pass through biological membranes, reducing uptake rates from the gut and other tissues. nih.govmdpi.combohrium.com

Lower Bioavailability: Highly lipophilic compounds can bind very strongly to organic carbon in sediment and soil, making them less available for uptake by organisms. frontiersin.org

Rapid Elimination: While 2,3,7,8-substituted congeners are generally persistent, some non-2,3,7,8-substituted compounds can be metabolized and eliminated more rapidly. nih.gov

Biomagnification in Aquatic and Terrestrial Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. This occurs when a substance is persistent, lipophilic, and not easily metabolized or excreted, leading to its accumulation in predators that consume contaminated prey.

The accumulation of PBDFs through the food web can follow different patterns. While many persistent organic pollutants biomagnify, some highly halogenated compounds may exhibit trophic dilution, where concentrations decrease at higher trophic levels. researchgate.net This can be due to the same factors that limit their initial bioaccumulation, such as very low absorption efficiency from the diet.

Studies on brominated flame retardants have shown that some compounds undergo significant trophic magnification, while others, particularly larger molecules, are diluted. researchgate.netnih.gov For dioxins and furans, biomagnification factors (BMFs) are often highest for the lower-chlorinated 2,3,7,8-substituted congeners and decrease for the higher-chlorinated ones. nih.gov For instance, a study of caddisfly larvae showed that the assimilation efficiency for OCDF (4.9%) was lower than for a tetrachlorodibenzofuran (9.2%), and the resulting BMFs were very low (0.003 to 0.007), indicating no biomagnification at that food web step. nih.gov This suggests that highly brominated dibenzofurans like OBDF may not biomagnify significantly in all food webs.

Despite potentially low biomagnification rates, highly brominated and chlorinated dibenzofurans are detected in a wide range of organisms across different ecosystems, indicating their widespread environmental distribution. Their presence in biota is a result of their persistence and their release from various sources, including industrial processes and combustion. nih.govfrontiersin.org

The chlorinated analogue, 1,2,3,4,6,7,8,9-OCDF, has been found in various environmental and biological samples. It has been detected in soil near municipal waste incinerators, in freshwater fish, and in human blood. caymanchem.com The widespread detection of other highly halogenated dioxins and furans in fish, shellfish, birds, and mammals further confirms that these persistent compounds are globally distributed and enter both aquatic and terrestrial food webs. nih.govepa.gov

The following table summarizes the detection of highly halogenated dibenzofurans and dioxins in various organisms and environments.

| Organism/Matrix | Compound Class/Congener | Location/Context |

|---|---|---|

| Freshwater Fish | 1,2,3,4,6,7,8,9-OCDF | Great Lakes, North America caymanchem.com |

| Fish and Shellfish | Highly Chlorinated Dioxins/Furans | National study across 388 U.S. sites epa.gov |

| Polychaete Worms (Hediste diversicolor) | 1,2,3,4,6,7,8,9-OCDF | Venice Lagoon, Italy frontiersin.org |

| Fish-eating Birds and Ducks | PCDD/Fs | Ya-Er Lake, China nih.gov |

| Monkeys (experimental) | 1,2,3,4,6,7,8,9-OCDF | Selective accumulation in liver caymanchem.com |

| Humans (blood) | 1,2,3,4,6,7,8,9-OCDF | Near herbicide-sprayed regions caymanchem.com |

Metabolic Transformation and Elimination Kinetics in Organisms

The metabolic fate of polybrominated dibenzofurans (PBDFs), including highly brominated congeners like 1,2,3,4,6,7,8,9-octabromo-dibenzofuran (OBDF), is a critical determinant of their bioaccumulation potential and toxicity. The persistence of these compounds in biological systems is largely governed by their resistance to metabolic transformation and the efficiency of their elimination.

Debromination and Oxidative Metabolism

The metabolism of PBDFs primarily occurs through two main pathways: debromination and oxidative metabolism, which is mediated by cytochrome P450 (CYP) enzymes. However, the efficiency of these metabolic processes is highly dependent on the degree and pattern of bromine substitution on the dibenzofuran structure.

Research indicates that highly brominated congeners are generally more resistant to metabolic degradation. nih.gov Studies on various PBDFs in mice have shown that metabolism into monohydroxylated products is a key pathway, but its contribution to elimination is significantly less for more heavily brominated compounds. nih.govdntb.gov.ua For instance, the metabolism of 1,2,3,7,8-pentabromodibenzofuran (B18238) (PeBDF) was found to be much lower than that of less brominated congeners. nih.gov This resistance to metabolism is a key factor in the biological persistence of these compounds. nih.gov

The substitution pattern also plays a crucial role. The presence of bromine atoms at the 2,3,7, and 8 positions, which is the case for OBDF, is a major factor contributing to the metabolic stability and retention of halogenated dibenzofurans in animal tissues. nih.gov Non-2,3,7,8-substituted congeners, in contrast, are more readily metabolized and eliminated. nih.govdntb.gov.ua

While direct metabolic studies on OBDF are limited, the available evidence from other highly brominated congeners suggests that it would be subject to very slow metabolic transformation. The weaker carbon-bromine bond compared to the carbon-chlorine bond does not necessarily lead to more rapid elimination of brominated congeners. nih.gov Experimental data suggest a comparable persistence in biota for 2,3,7,8-substituted brominated and chlorinated congeners. nih.gov Therefore, it can be inferred that both debromination and oxidative metabolism of OBDF occur at very low rates in organisms.

Tissue Distribution and Elimination Half-lives

Following absorption, PBDFs are distributed to various tissues, with a significant tendency to accumulate in the liver and adipose tissue. The degree of bromination influences the tissue distribution, with studies on mice showing that hepatic uptake ratios of 2,3,7,8-substituted PBDFs decrease as the number of bromine substitutions increases. nih.govdntb.gov.ua Despite this, the liver remains a primary storage site for these compounds. nih.gov Brain uptake of these dibenzofurans has been observed to be low. nih.govdntb.gov.ua

The elimination of highly brominated dibenzofurans is generally a slow process, characterized by long biological half-lives. Elimination kinetics for 2,3,7,8-substituted compounds typically follow first-order kinetics. nih.govdntb.gov.ua Studies in mice have demonstrated a clear trend of increasing hepatic elimination half-times with an increasing number of bromine substitutions. nih.gov

| Compound | Number of Halogen Substituents | Elimination Half-Time (days) |

|---|---|---|

| 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF) | 4 | 5.6 |

| 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF) | 4 | 8.8 |

| 1,2,3,7,8-pentabromodibenzofuran (PeBDF) | 5 | 13 |

Data derived from studies in C57BL/6J mice. The table illustrates the trend of increasing elimination half-time with a higher degree of bromination. nih.gov

Given this trend, it is expected that this compound, with eight bromine atoms, would have a substantially longer elimination half-life than the congeners listed above, contributing to its high potential for bioaccumulation. While specific half-life data for OBDF are not available, information from human studies on the structurally similar 2,3,7,8-tetrabromodibenzofuran (TeBDF) shows a mean half-life of 1.5 years, indicating the high persistence of these compounds in humans. nih.gov The slow elimination of highly brominated PBDFs suggests that their exposure risk may be underestimated when using toxic equivalency factors based on their less persistent chlorinated counterparts. nih.govdntb.gov.ua

Advanced Analytical Methodologies for 1,2,3,4,6,7,8,9 Octabromo Dibenzofuran

Sampling and Extraction Techniques for Diverse Environmental Matrices

The accurate quantification of 1,2,3,4,6,7,8,9-octabromo-dibenzofuran (OBDF) in environmental samples presents significant analytical challenges due to its presence at trace concentrations, often in the picogram (pg) to nanogram (ng) range, and its association with highly complex matrices. epa.govaaqr.org Consequently, robust and efficient sampling and extraction methodologies are paramount to isolate the target analyte from interfering substances and ensure reliable measurement. The analytical procedures for polyhalogenated dibenzo-p-dioxins and dibenzofurans are often versatile and can be applied to various sample types, including air, water, soil, sediment, fly ash, and biological tissues. epa.gov

Sampling Protocols for Air, Water, Sediment, Soil, and Biological Samples

The selection of a sampling protocol is dictated by the environmental matrix being investigated and the physical-chemical properties of 1,2,3,4,6,7,8,9-OBDF.

Air: Due to their low volatility, higher brominated dibenzofurans like OBDF are expected to be predominantly associated with airborne particulate matter. High-volume air samplers are commonly employed for collecting both gaseous and particulate-phase polyhalogenated dibenzofurans (PHDFs). epa.govosti.gov A standard setup involves drawing a large volume of air (e.g., 325 to 400 m³ over a 24-hour period) through a quartz-fiber filter (QFF) to capture particle-bound analytes, followed by a polyurethane foam (PUF) adsorbent plug to trap compounds in the vapor phase. epa.gov Although the majority of highly brominated congeners are collected on the filter, the filter and PUF are typically combined for extraction to provide a total concentration and account for any potential volatilization from the filter during sampling. epa.gov Passive air samplers (PAS) using PUF disks have also been established as an effective method for monitoring persistent organic pollutants, including polybrominated compounds, on a regional and global scale. researchgate.net

Water: Sampling protocols for water are designed to collect large volumes to achieve the necessary detection limits. The process generally involves filtering a known volume of water to separate suspended solids, followed by passing the filtrate through a solid-phase extraction (SPE) cartridge or column packed with a suitable sorbent to adsorb dissolved organic compounds.

Sediment and Soil: For sediment and soil, representative grab samples are collected from the target area. These samples are then thoroughly homogenized to ensure a uniform distribution of contaminants before a subsample is taken for extraction and analysis. epa.gov

Biological Samples: The analysis of biological matrices such as fish tissue, human milk, blood, or plasma is crucial for assessing bioaccumulation and human exposure. epa.govinchem.org Tissue samples are collected and typically homogenized using stainless steel blenders with titanium blades to create a uniform sample matrix from which an aliquot can be taken for subsequent processing. tdi-bi.com

| Matrix | Sampling Technique | Key Considerations | Reference |

|---|---|---|---|

| Air | High-Volume Sampling (QFF + PUF) | Collects both particulate and gaseous phases; typical volume is 325-400 m³ over 24 hours. | epa.gov |

| Water | Large Volume Grab Sampling & Solid-Phase Extraction | Requires pre-concentration of analytes from large volumes of water. | epa.gov |

| Sediment/Soil | Grab Sampling | Samples must be homogenized prior to extraction to ensure representativeness. | epa.gov |

| Biological Tissues | Dissection and Homogenization | Processing is required to create a uniform sample for aliquotting. | tdi-bi.com |

Extraction Methods for Complex Matrices

Once sampled, 1,2,3,4,6,7,8,9-OBDF must be efficiently extracted from the matrix. The choice of extraction method depends on the sample type and its complexity, particularly the presence of interfering substances like lipids in biological tissues.

Soxhlet Extraction: This is a well-established and robust technique for extracting PBDFs from solid samples. For air sampling media, the combined QFF and PUF are extracted with benzene (B151609) or, more commonly, toluene (B28343) due to its lower toxicity. epa.govosti.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These automated techniques use elevated temperatures and pressures to extract analytes more quickly and with less solvent than traditional methods. researchgate.net For biological tissues, samples are often chemically dried with a desiccant material before being extracted with solvents like dichloromethane (B109758) under high temperature (e.g., 100°C) and pressure (e.g., 2,000 psi). tdi-bi.com

Ultrasonic Extraction: This method uses ultrasonic waves to facilitate the extraction of analytes from a sample matrix into a solvent. It has been applied to the extraction of brominated flame retardants from dust samples using dichloromethane. researchgate.net

| Matrix | Extraction Method | Solvent(s) | Reference |

|---|---|---|---|

| Air (Filter/PUF) | Soxhlet | Benzene, Toluene | epa.govosti.gov |

| Soil, Sediment, Dust | Soxhlet, PLE, Ultrasonic Extraction | Toluene, Dichloromethane, Hexane | researchgate.net |

| Biological Tissues | Accelerated Solvent Extraction (ASE) | Dichloromethane | tdi-bi.com |

Sample Clean-up and Enrichment Procedures

Crude extracts from environmental and biological samples contain a multitude of co-extracted compounds (e.g., lipids, oils, other organic pollutants) that can interfere with instrumental analysis. tdi-bi.comnih.gov Therefore, a rigorous clean-up procedure is essential to remove these interferences and enrich the concentration of the target analytes. iupac.orgosti.gov This is typically achieved through a series of liquid-solid adsorption chromatography steps. fms-inc.com

Application of Column Chromatography (e.g., Graphite, Alumina, Silica (B1680970) Gel)

Multi-step column chromatography is the most common approach for cleaning up sample extracts containing PBDFs. fms-inc.com The process often involves a sequence of columns packed with different sorbents to separate analytes from interferences based on their polarity and structure.

Silica Gel: Silica gel columns are widely used for the initial clean-up and fractionation of extracts. researchgate.net The sorbent can be modified with sulfuric acid to effectively remove lipids and other easily oxidizable organic matter. osti.govresearchgate.net A common procedure involves using a multi-layer silica column, which may contain layers of neutral, acidic, and basic silica to remove a wide range of interferences. nih.gov

Alumina: Alumina chromatography is frequently used as a subsequent clean-up step after silica gel. fms-inc.com It provides a different selectivity and is effective in separating PBDFs from other compounds that may not have been removed by the silica column.

Graphite/Carbon: Columns packed with activated carbon are particularly effective for isolating planar compounds like PBDFs from non-planar interferences such as polychlorinated biphenyls (PCBs). fms-inc.com The strong adsorption of planar molecules to the carbon surface allows for other interferences to be washed away. The target PBDFs are then recovered by back-flushing the column with a solvent like toluene, which can disrupt the strong adsorptive interactions. fms-inc.com

The combination of these chromatographic steps allows for the isolation of a clean fraction containing the PBDFs, ready for instrumental analysis. osti.govfms-inc.com

| Sorbent | Purpose in Clean-up | Reference |

|---|---|---|

| Silica Gel (neutral, acidic, basic) | Removes polar interferences, lipids, and other organic matter. | researchgate.netfms-inc.comnih.gov |

| Alumina | Provides further purification and fractionation of the extract. | fms-inc.com |

| Graphite/Activated Carbon | Separates planar PBDFs from non-planar interferences. | fms-inc.com |

Separation Techniques for Complex Mixtures of PBDF Congeners

The family of polybrominated dibenzofurans consists of 135 different congeners, which vary in the number and position of bromine atoms. epa.gov Many of these congeners co-exist in environmental samples and technical mixtures, making their separation a significant analytical challenge. High-resolution gas chromatography is the cornerstone technique for achieving this separation. researchgate.net

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography (HRGC), especially when coupled with high-resolution mass spectrometry (HRMS), is the definitive analytical technique for the separation and quantification of individual PBDF congeners, including 1,2,3,4,6,7,8,9-OBDF. epa.govosti.gov

The separation is achieved using long capillary columns coated with a stationary phase that separates the congeners based on their boiling points and interaction with the phase. However, due to the structural similarity of many isomers, no single GC column is capable of resolving all 135 PBDF congeners. epa.govresearchgate.net

Primary Analysis Column: A low-polarity 60-meter DB-5 (or equivalent 5% phenyl-arylene dimethylpolysiloxane) column is commonly used for the primary analysis. epa.govresearchgate.net This column provides good general separation of the PBDF congeners by homologue group.

Confirmatory Analysis Column: To ensure isomer-specific identification and quantification, especially for the toxic 2,3,7,8-substituted congeners, a second analysis on a column with a different polarity is often required. epa.govca.gov Columns such as the SP-2331 or SP-2330 are frequently used for this confirmatory analysis. epa.gov

The performance of the HRGC system must be carefully monitored by regularly analyzing calibration solutions and performance evaluation standards to ensure consistent retention times and adequate chromatographic resolution between critical isomer pairs. epa.govepa.gov

| Column Type | Stationary Phase | Typical Dimensions | Purpose | Reference |

|---|---|---|---|---|

| DB-5 | 5% Phenyl-Arylene Dimethylpolysiloxane | 60 m length, 0.25 mm i.d., 0.25 µm film | Primary analysis, separates by homologue group. | epa.govresearchgate.net |

| SP-2331 / SP-2330 | Cyanopropyl Polysiloxane (high polarity) | 60 m length, 0.25 mm i.d. | Confirmatory analysis for isomer-specific separation. | epa.govca.gov |

Capillary Column Selection for Optimal Separation

The cornerstone of accurately analyzing 1,2,3,4,6,7,8,9-OBDF is achieving optimal separation from other PBDF congeners and potential matrix interferences through gas chromatography (GC). The selection of the capillary column is the most critical factor in this process, dictating the selectivity and resolution of the separation. The choice is primarily based on four key parameters: stationary phase, internal diameter (I.D.), film thickness, and column length.

Stationary Phase: The selection of the stationary phase is the most important decision as it governs the column's selectivity. For PBDFs, which are non-polar compounds, the separation is primarily based on boiling points. Therefore, non-polar or mid-polar stationary phases are most effective.

Non-Polar Columns: A common starting point for the analysis of halogenated compounds like OBDF is a non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, VF-5ms, ZB-5msi). well-labs.com These columns separate analytes predominantly by their boiling points. For complex mixtures, a 60-meter column is often required to achieve the necessary separation of isomers. epa.gov

Specialized Columns: To address the challenge of separating toxic congeners from other isomers, specialized columns have been developed. For instance, in the analysis of analogous chlorinated compounds (PCDD/PCDFs), columns like the Zebron™ ZB-Dioxin are designed to provide enhanced resolution of critical isomer pairs, such as 2,3,7,8-TCDD and 2,3,7,8-TCDF, on a single column. dioxin20xx.orgwindows.net Similar specialized columns can be advantageous for resolving specific toxic PBDF isomers. For confirmation of 2,3,7,8-substituted congeners, more polar columns like those with a 50%-cyanopropylphenyl-dimethylpolysiloxane phase (e.g., DB-225) may be employed. epa.govwindows.net

Column Dimensions:

Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) increases column efficiency, leading to narrower and better-resolved peaks. This is the most popular I.D. for capillary GC as it offers a good compromise between efficiency and sample capacity. researchgate.net

Film Thickness: The thickness of the stationary phase film affects analyte retention and the column's operating temperature. Thicker films (e.g., 0.25 µm) are suitable for more volatile compounds, while thinner films are used for high-boiling point analytes like OBDF.

Length: Longer columns (e.g., 60 m) provide greater resolution, which is often necessary for separating the numerous PBDF isomers found in environmental samples. epa.gov

The table below summarizes the key characteristics for selecting a capillary column for 1,2,3,4,6,7,8,9-OBDF analysis.

| Parameter | Recommendation for OBDF Analysis | Rationale |

| Stationary Phase | Non-polar (e.g., 5% diphenyl / 95% dimethylpolysiloxane) or specialized "dioxin-type" columns. | Separates non-polar PBDFs based on boiling point and provides isomer-specific separation. windows.net |

| Internal Diameter (I.D.) | 0.25 mm | Offers the best balance of efficiency and sample capacity for complex environmental samples. researchgate.net |

| Film Thickness | 0.10 - 0.25 µm | Appropriate for high-boiling point analytes like highly brominated dibenzofurans. |

| Column Length | 60 m | Provides the necessary resolution to separate the numerous PBDF isomers. epa.gov |

Development and Application of Internal Standards and Certified Reference Materials

The use of internal standards is a cornerstone of accurate quantification in the analysis of PBDFs, as it corrects for variations in extraction efficiency, sample cleanup, and instrument response. romerlabs.com The isotope dilution technique, as prescribed in EPA Method 1613B, is the most reliable approach. boeing.com

Internal Standards: This method involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte prior to extraction. boeing.com For PBDFs, ¹³C-labeled standards are used. These standards are chemically identical to the native compounds and thus behave similarly throughout the entire analytical process. Because they have a different mass, they can be distinguished from the native compounds by the mass spectrometer. romerlabs.comnih.gov The concentration of the native analyte is then calculated based on the ratio of its response to that of the known amount of the labeled internal standard.

For the analysis of octabrominated dibenzofurans, it is important to note that in the analogous chlorinated methods, ¹³C-labeled octachlorodibenzofuran (¹³C-OCDF) is not used as an internal standard due to potential interferences with native octachlorodibenzodioxin (OCDD). boeing.com This suggests that for OBDF analysis, a different ¹³C-labeled PBDF congener would be selected as the internal standard to ensure accurate quantification.

Certified Reference Materials (CRMs): CRMs are "real-world" matrix samples (e.g., sediment, fish tissue) that contain certified concentrations of the target analytes. sigmaaldrich.com They are essential for method validation, assessing laboratory performance, and ensuring the accuracy and comparability of data between different laboratories. fishersci.combcp-instruments.com While specific CRMs for 1,2,3,4,6,7,8,9-OBDF may be limited, materials certified for a range of PBDFs and other brominated flame retardants in matrices like fish tissue and sediment are available from various suppliers. bcp-instruments.comwur.nl

| Material Type | Purpose in OBDF Analysis | Example |

| ¹³C-labeled Internal Standard | Corrects for analyte loss during sample preparation and analysis, and for matrix effects. nih.gov | ¹³C₁₂-labeled PBDF congener (e.g., ¹³C₁₂-1,2,3,4,6,7,8-HpBDF) |

| Certified Reference Material (CRM) | Validates the accuracy of the entire analytical method and ensures inter-laboratory comparability. sigmaaldrich.com | Fish tissue or sediment certified for PBDF concentrations. bcp-instruments.comwur.nl |

Quality Assurance/Quality Control (QA/QC) in PBDF Analysis

A robust quality assurance/quality control program is imperative to ensure that the data generated from the analysis of 1,2,3,4,6,7,8,9-OBDF are of known and defensible quality. epa.gov The QA/QC procedures are designed to monitor and control every step of the process, from sample collection to final data reporting. Key QA/QC elements are typically adapted from established regulatory methods like EPA Method 1613B.

Key QA/QC Samples and Procedures:

Method Blank (or Laboratory Reagent Blank): An aliquot of a clean matrix (e.g., purified sand or reagent water) that is processed through the entire analytical procedure in the same manner as the samples. It is used to assess contamination from reagents, glassware, and the laboratory environment.

Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of the target analytes. It is used to monitor the performance of the laboratory and the analytical method, independent of sample matrix effects.

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with known concentrations of the target analytes and analyzed. The results are used to assess the effect of the sample matrix on the accuracy and precision of the method.

Internal Standard Recovery: The recovery of the ¹³C-labeled internal standards must fall within specified acceptance limits (e.g., 25-150% in EPA Method 1613B) to ensure the validity of the data for each sample.

Chromatographic Resolution: The analytical column must demonstrate adequate separation of critical isomer pairs. For example, the valley between closely eluting peaks should not exceed 25% of the taller peak's height. windows.net

Initial Demonstration of Capability (IDC): Before analyzing any samples, a laboratory must demonstrate its ability to generate acceptable results by analyzing a set of four LCS samples and meeting specific criteria for precision and accuracy.

The following table summarizes the primary QA/QC samples and their acceptance criteria, based on typical requirements for halogenated persistent organic pollutants.

| QA/QC Sample | Purpose | Typical Acceptance Criteria |

| Method Blank | Monitor for laboratory contamination. | Target analytes should not be detected above the method detection limit (MDL). |

| Laboratory Control Sample (LCS) | Assess method performance and accuracy. | Analyte recoveries within a specified range (e.g., 70-130%). |

| Matrix Spike/Matrix Spike Duplicate | Evaluate matrix effects on accuracy and precision. | Recoveries and relative percent difference (RPD) within method-defined limits. |

| Internal Standard Recovery | Ensure proper sample processing and instrument performance for each sample. | Recoveries within a range such as 25-150%. |

Consideration of Interfering Substances in Analytical Determination

The accurate analytical determination of this compound (OBDF) is a complex task, primarily due to the potential for interference from a variety of structurally similar compounds. These interfering substances can co-elute with the target analyte during chromatographic separation or produce isobaric mass spectral signals, leading to inaccurate quantification. Consequently, a thorough understanding and careful consideration of these potential interferences are paramount for developing robust and reliable analytical methodologies.

The primary interfering substances in the analysis of 1,2,3,4,6,7,8,9-OBDF can be broadly categorized into two main groups: other polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs).

Polybrominated Dibenzofurans (PBDFs) as Interfering Substances

The class of PBDFs consists of numerous congeners that differ in the number and position of bromine atoms on the dibenzofuran (B1670420) backbone. Isomers of octabromodibenzofuran, which have the same molecular weight as 1,2,3,4,6,7,8,9-OBDF but different bromine substitution patterns, are a significant source of interference. Due to their similar physicochemical properties, these isomers often exhibit close retention times in gas chromatography (GC), making their complete separation challenging. High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is typically required to achieve the necessary selectivity to distinguish between different OBDF isomers. nih.gov

Polybrominated Diphenyl Ethers (PBDEs) as Interfering Substances

PBDEs are a widely used class of brominated flame retardants that are structurally similar to PBDFs. The commercial formulations of PBDEs are complex mixtures of different congeners. Of particular concern for the analysis of 1,2,3,4,6,7,8,9-OBDF are the higher brominated PBDEs, such as nonabromodiphenyl ethers (nona-BDEs) and decabromodiphenyl ether (deca-BDE). researchgate.net

A significant challenge arises from the fact that PBDEs can undergo thermal degradation or transformation during manufacturing processes, use, disposal, and even during the analytical process itself, to form PBDFs. publications.gc.ca This conversion can artificially inflate the measured concentration of 1,2,3,4,6,7,8,9-OBDF. The debromination of deca-BDE, for instance, can lead to the formation of various lower-brominated PBDEs and PBDFs. researchgate.net

Furthermore, certain PBDE congeners or their degradation products may have similar retention times and mass spectral characteristics to 1,2,3,4,6,7,8,9-OBDF, leading to direct analytical interference. For example, fragments of higher brominated PBDEs in the mass spectrometer can potentially overlap with the molecular ions of OBDF.

Analytical Strategies to Mitigate Interferences

To address the challenges posed by these interfering substances, a combination of advanced analytical techniques and rigorous quality control measures is essential.

High-Resolution Chromatography: The use of high-resolution capillary GC columns is crucial for the separation of 1,2,3,4,6,7,8,9-OBDF from its isomers and other closely eluting compounds. chromatographyonline.com Optimization of the GC temperature program and the use of specialized stationary phases can enhance the resolution of these complex mixtures.

High-Resolution Mass Spectrometry: HRMS provides the high mass accuracy and resolution necessary to differentiate between molecules with very similar masses. This is particularly important for distinguishing 1,2,3,4,6,7,8,9-OBDF from isobaric interferences. publications.gc.ca

Sample Preparation and Cleanup: Extensive sample cleanup procedures are necessary to remove interfering matrix components and to fractionate the sample to isolate the PBDFs from the bulk of the PBDEs. nih.govresearchgate.net Techniques such as multi-column chromatography with different adsorbents (e.g., alumina, silica, carbon) are often employed. nih.govresearchgate.net

The following interactive data table summarizes the key interfering substances and the analytical challenges they present in the determination of this compound.

| Interfering Substance Class | Specific Examples | Nature of Interference | Analytical Challenge | Mitigation Strategies |

| Octabromodibenzofuran (OBDF) Isomers | Other OBDF congeners | Co-elution in GC, Isobaric mass signals | Difficult to achieve baseline chromatographic separation due to similar physicochemical properties. | High-resolution gas chromatography with specialized columns, Optimized temperature programming. |

| Polybrominated Diphenyl Ethers (PBDEs) | Nonabromodiphenyl ethers (Nona-BDEs), Decabromodiphenyl ether (Deca-BDE) | Co-elution, Isobaric interferences from fragment ions, Formation of PBDFs during analysis | Thermal degradation of PBDEs can artificially increase PBDF concentrations. Mass spectral overlap of fragment ions. | Rigorous sample cleanup to separate PBDFs from PBDEs, Use of HRMS to resolve isobaric interferences, Careful control of analytical conditions to minimize degradation. |

Table 1. Interfering Substances in the Analysis of this compound

Theoretical and Computational Studies on 1,2,3,4,6,7,8,9 Octabromo Dibenzofuran

Quantum Chemical Calculations and Density Functional Theory (DFT) for Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become essential tools for understanding the intricate reaction mechanisms leading to the formation of polybrominated dibenzofurans (PBDFs). DFT is favored for its balance of computational cost and accuracy in predicting the electronic structure and energies of molecules, including transition states. nih.govdntb.gov.ua

Computational studies have been instrumental in elucidating the formation pathways of PBDFs, which are often byproducts of the combustion or pyrolysis of brominated flame retardants. nih.govnih.gov One significant pathway investigated through DFT is the oxidation of polybrominated biphenyls (PBBs). nih.gov

The key steps in the formation of dibenzofurans, as modeled by DFT, often include:

Addition Reaction : An initiating radical (like •OH) adds to the aromatic ring of a precursor molecule. mdpi.com

Ring Closure : An intramolecular cyclization occurs to form the furan (B31954) ring. mdpi.com

Elimination/Rearrangement : Subsequent steps involving hydrogen shifts and the elimination of small molecules lead to the final, stable dibenzofuran (B1670420) structure. mdpi.com

For highly brominated congeners like OBDF, the specific positions of the bromine atoms significantly influence the electronic properties and reactivity of the precursor molecules, thereby guiding the regioselectivity of the initial radical attack and subsequent cyclization.

A primary strength of DFT is its ability to calculate the potential energy surface of a reaction, allowing for the determination of activation energies (energy barriers) and reaction enthalpies. dntb.gov.ua These kinetic parameters are crucial for predicting the likelihood and rate of different formation pathways.

Kinetic modeling based on computational results can help predict the formation of PBDFs under various conditions, such as different temperatures. nih.gov Thermodynamic analyses, including calculations of Gibbs free energy (ΔG) and enthalpy changes (ΔH), reveal the feasibility and spontaneity of proposed reaction steps. dntb.gov.ua For instance, studies on the pyrolysis of materials containing brominated flame retardants show that temperature is a critical factor, with higher temperatures (e.g., increasing from 850°C to 1200°C) leading to a decrease in the formation of PBDD/Fs. nih.gov

| Reaction Pathway | Precursor(s) | Method | Calculated Energy Barrier (kcal/mol) | Reference |

| PBB Oxidation to PBDF | Polybrominated Biphenyls (PBBs) | DFT | -8.2 to -10.0 (relative to entrance channel) | nih.gov |

| Bromophenol Coupling | Bromophenols | DFT | ~40.0 to 60.0 | nih.gov |

| C-C Bond Breakage in PBB | Polybrominated Biphenyls (PBBs) | DFT | ~118.0 | nih.gov |

Computational Modeling of Environmental Transformation Pathways

Once formed, OBDF and other PBDFs are persistent in the environment and can undergo various transformation processes. Computational models, such as fugacity-based multimedia environmental fate models, are used to simulate their distribution and transformation. nih.gov Although much of the detailed modeling has been performed on their chlorinated analogs (PCDFs), the methodologies are directly applicable to PBDFs. nih.gov

These models simulate the movement and fate of compounds between different environmental compartments, including air, water, soil, and sediment. nih.gov Key parameters in these models, such as partition coefficients (e.g., K_ow, K_oa) and degradation rates, can be estimated using computational methods if experimental data are unavailable. The models predict that major mass fluxes of these compounds are from emission sources to soil and water via deposition, with degradation occurring primarily in soil and sediment. nih.gov Such simulations can qualitatively reproduce the transformation of congener profiles observed in the environment, which is driven by the differing physical and chemical properties of each specific molecule. nih.gov

Structure-Reactivity Relationships and Conformation Analysis of Highly Brominated Dibenzofurans

The structure of a PBDF congener dictates its reactivity and biological activity. The number and position of bromine atoms influence the molecule's planarity, electronic properties, and ability to bind to cellular targets like the aryl hydrocarbon (Ah) receptor. nih.gov

Highly brominated dibenzofurans, such as OBDF, are characterized by a rigid, nearly planar structure. The presence of eight bulky bromine atoms forces the dibenzofuran core into a planar conformation, which is a key requirement for binding to the Ah receptor. This structural feature is central to the "dioxin-like" toxicity of many halogenated aromatic compounds. nih.gov

Computational conformation analysis can precisely determine the degree of planarity and the rotational barriers of the C-C bonds, confirming the stable, planar geometry of these molecules. Structure-activity relationship studies show that brominated dibenzofurans bind to the Ah receptor with an avidity comparable to their chlorinated counterparts on a molar basis, leading to similar toxicological profiles, including the induction of hepatic microsomal enzymes. nih.gov The high degree of bromination in OBDF contributes to its lipophilicity and environmental persistence, making it susceptible to long-range environmental transport and bioaccumulation.

Global and Regional Environmental Monitoring of Polybrominated Dibenzofurans

Ambient Air Monitoring and Trends

Monitoring of PBDFs in ambient air is essential due to their potential for long-range atmospheric transport. Studies have detected particle-bound PBDFs in various locations, revealing trends related to urbanization and industrialization.

Research in Guangzhou, China, found that mean particulate PBDF levels ranged from 225 to 2244 fg/m³. A distinct spatial trend was observed, with concentrations increasing from background and suburban areas to more polluted urban and industrial zones, indicating significant contributions from industrial and urban sources. nih.gov While specific congener data for 1,2,3,4,6,7,8,9-OBDF was not detailed, highly brominated congeners are known to be significant components of PBDF mixtures in atmospheric samples. The U.S. Environmental Protection Agency (EPA) has developed methods for determining PBDFs in ambient air, capable of quantifying concentrations as low as 0.2 pg/m³, which supports monitoring studies near potential sources like municipal waste combustors. epa.gov The detection of PBDFs in remote regions like the Arctic provides strong evidence of their capacity for long-range environmental transport. pops.int

Table 1: Spatial Trends of Particulate PBDD/F Concentrations in Guangzhou, China

| Location Type | Concentration Range (fg/m³) | Key Finding |

|---|---|---|

| Background | Lowest | Serves as a baseline for comparison. |

| Suburb Areas | Low to Moderate | Shows influence of proximity to urban centers. |

| Urban Area | Moderate to High | Reflects contributions from diffuse urban sources. |

| Industrial Area | Highest | Suggests significant industrial emissions are a primary source. |

Data sourced from a 2011 study on particle-bound polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) in ambient air around Guangzhou. nih.gov

Water and Sediment Monitoring Programs